molecular formula C7H9ClN2 B1356689 3-Chloro-6-isopropylpyridazine CAS No. 570416-35-2

3-Chloro-6-isopropylpyridazine

Cat. No.: B1356689
CAS No.: 570416-35-2
M. Wt: 156.61 g/mol
InChI Key: UYKSBKJSQWGYTQ-UHFFFAOYSA-N
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Description

3-Chloro-6-isopropylpyridazine is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridazine derivatives, including 3-Chloro-6-isopropylpyridazine, have been studied for their synthesis and structural characteristics. They have been synthesized and characterized through techniques like NMR, IR, and mass spectral studies. Their structures have been confirmed by X-ray diffraction technique, and theoretical studies such as Density Functional Theory (DFT) calculations have been employed for understanding their properties (Sallam et al., 2021).

Surface Protection and Corrosion Inhibition

  • Some derivatives of this compound have shown potential in protecting mild steel surfaces and inhibiting corrosion in acidic environments. These compounds have been tested for their corrosion inhibition efficiency using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. The compounds have been found to be effective in forming protective films on steel surfaces (Olasunkanmi et al., 2018).

Preparation via Electrochemical Methods

  • Efficient electrochemical methods have been reported for preparing functionalized aryl- and heteroarylpyridazines, including this compound derivatives. These methods involve nickel-catalyzed cross-coupling reactions, offering an alternative to traditional synthesis methods (Sengmany et al., 2007).

Inhibitory Effects on Metal Corrosion

  • Pyridazine derivatives have been investigated for their effects on the electrochemical dissolution of metals like mild steel in acidic conditions. These studies provide insights into the molecular behavior of pyridazines as corrosion inhibitors and involve both experimental and theoretical approaches (Mashuga et al., 2017).

Isomerization Reactions Study

  • Isomerization reactions of various pyridazine derivatives have been studied using density functional theory. These studies help in understanding the mechanisms and energetics of these reactions, which are crucial for their applications in chemical synthesis (Zhou et al., 2004).

Anticancer Activities

  • Some pyridazine derivatives have shown anticancer activities. A study synthesized a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, which exhibited antiproliferative activities against various cancer cell lines, suggesting their potential in chemotherapy (Won & Park, 2010).

Safety and Hazards

The safety information for 3-Chloro-6-isopropylpyridazine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.63 to 2.41 , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-isopropylpyridazine. The compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases may affect its stability.

Properties

IUPAC Name

3-chloro-6-propan-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSBKJSQWGYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591064
Record name 3-Chloro-6-(propan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570416-35-2
Record name 3-Chloro-6-(propan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(propan-2-yl)pyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Isopropyl-3 (2H)-pyridazinone (3.30 g) and phosphorus oxychloride (15.0 ml) were heated for 1 hour under reflux. After an excess of phosphorus oxychloride was distilled away, ice-water (200 ml) was added to the residues which were then adjusted to pH 6 with 20% aqueous sodium hydroxide solution. The reaction solution was extracted 3 times with ethyl acetate, and the extracts were combined, dried over anhydrous magnesium sulfate and concentrated. The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2) to give the title compound as pale red crystals. The yield was 1.60 g (40.8% based on 5-methyl-4-oxohexanoic acid). mp 32-33° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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